molecular formula C14H21N3O4S B10958467 N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B10958467
M. Wt: 327.40 g/mol
InChI Key: DRELWYBOFANDBZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide typically involves the reaction of 4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide with cyclohexylamine. The reaction is carried out under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods . The chemical structure of the synthesized compound is confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various physiological processes . This inhibition can lead to therapeutic effects, such as reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide is unique due to its specific structure, which allows it to interact effectively with carbonic anhydrase enzymes. This specificity makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H21N3O4S

Molecular Weight

327.40 g/mol

IUPAC Name

N-cyclohexyl-4-(2-hydrazinyl-2-oxoethoxy)benzenesulfonamide

InChI

InChI=1S/C14H21N3O4S/c15-16-14(18)10-21-12-6-8-13(9-7-12)22(19,20)17-11-4-2-1-3-5-11/h6-9,11,17H,1-5,10,15H2,(H,16,18)

InChI Key

DRELWYBOFANDBZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NN

Origin of Product

United States

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